molecular formula C20H17FN6O2 B2929323 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide CAS No. 946312-73-8

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide

Cat. No.: B2929323
CAS No.: 946312-73-8
M. Wt: 392.394
InChI Key: DHMHNSBDYVFQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase 1 Inhibitors for Cognitive Impairment Treatment

Researchers have designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, examining their structure-activity relationships as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including one closely related to the specified compound, have been optimized for their physicochemical and pharmacokinetic properties. One such clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo. It is currently in Phase I clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Antimicrobial Applications

The compound has been used in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, incorporating a pyrimidine ring. Some of these synthesized compounds were evaluated for their antimicrobial activities and showed moderate activity, indicating their potential in developing new antimicrobial agents (Farag et al., 2009).

Antiinflammatory and Antitumor Applications

In a study focused on nonsteroidal anti-inflammatory drugs (NSAIDs), pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory properties and ulcerogenic activity. The study aimed to find compounds with high activity and a better therapeutic index than existing drugs like phenylbutazone and indomethacin. One compound, in particular, showed high activity and was found to be devoid of ulcerogenic activity, suggesting its potential as a safer NSAID alternative (Auzzi et al., 1983).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis revealed that certain derivatives exhibit potent anticancer activity against various tumor cell lines, including human carcinoma, and potent inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory processes. These findings underscore the potential of pyrazolopyrimidines derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-13-3-2-9-22-18(13)25-17(28)8-10-26-12-23-19-16(20(26)29)11-24-27(19)15-6-4-14(21)5-7-15/h2-7,9,11-12H,8,10H2,1H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMHNSBDYVFQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.